molecular formula C12H21NO5 B3004307 tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate CAS No. 1420981-43-6

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate

Cat. No. B3004307
CAS RN: 1420981-43-6
M. Wt: 259.302
InChI Key: RMEWSSZNDWQGOU-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carboxylate derivatives, which are important intermediates in the synthesis of complex molecules, including natural products and potential pharmaceuticals. These compounds often contain azetidine, aziridine, piperidine, or thiazolidine rings, which are structural motifs commonly found in bioactive molecules .

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives is typically achieved through multistep synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized via scalable routes, providing access to novel compounds that complement piperidine ring systems . Another example is the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is obtained through acid-catalyzed hydrolysis and glycol cleavage . Additionally, enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is synthesized from commercially available chiral lactone, with an innovative approach that includes an epimerization/hydrolysis step to avoid tedious purification .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives are characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives are versatile intermediates that can undergo various chemical reactions for further functionalization. For instance, the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be selectively derived on the azetidine and cyclobutane rings . The tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine and involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structures. The crystallographic analysis provides insights into the space groups, unit cell dimensions, and molecular conformations. For example, the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a monoclinic space group with two diastereomers present in a 1:1 ratio in the crystal . These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Structural Modification

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized for studying peptide activity (Sajjadi & Lubell, 2008).
  • Development of Bifunctional Compounds : Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
  • Production of High-Value Azetidine-3-Carboxylic Acid Derivatives : Protected 3-haloazetidines, used in medicinal chemistry, have been synthesized for creating azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Chemical Synthesis and Characterization

  • Synthesis of Alkyl 3-Aryloxypropenoates : The addition of phenols to tert-butyl propiolate led to the synthesis of alkyl 3-aryloxypropenoates, demonstrating chemical versatility (Yavari et al., 2005).
  • Molecular Structure Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined using X-ray diffraction analysis (Moriguchi et al., 2014).

Application in Medicinal Chemistry

  • Synthesis of Pharmaceutically Relevant Compounds : Compounds like tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in synthesizing protein tyrosine kinase inhibitors, have been developed (Xin-zhi, 2011).

properties

IUPAC Name

tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-13)9(14)5-10(15)17-4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWSSZNDWQGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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